2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-9-10-19(18-11)13-8-6-7-12(17-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYOZSMFFXJXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671306 | |
| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-12-6 | |
| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the pyrazole derivative with a halogenated pyridine derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a ligand for targeting specific biological pathways.
Material Science: The compound’s electronic properties make it of interest in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as a ligand that binds to a specific protein or enzyme, modulating its activity. The boronate ester group can also participate in reversible covalent bonding, which is useful in the design of enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridine-boronate esters , which are widely used in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Differences
Reactivity in Cross-Coupling Reactions
- The 3-methylpyrazole group in the target compound enhances electron density at the pyridine ring, accelerating oxidative addition in palladium-catalyzed couplings compared to chloro- or tert-butyl-substituted analogs .
- Chloropyridine-boronates (e.g., 6-chloro-2-(pinacol boronate)pyridine) show slower coupling kinetics due to electron-withdrawing effects but are preferred for sequential functionalization .
Pharmacological Potential
- In contrast, imidazo[1,2-a]pyridine-boronates exhibit confirmed antiproliferative activity against leukemia cell lines (IC₅₀ = 1.2–3.5 µM) .
Commercial Availability and Industrial Relevance
Biological Activity
The compound 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazole ring and a boron-containing moiety, which are known to influence its biological properties. The structural formula is as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of kinase inhibition. Kinases are crucial for many cellular processes, including cell proliferation and survival. The presence of the pyrazole moiety suggests potential interactions with ATP-binding sites in kinases.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit significant inhibitory effects on various kinases. For instance:
- c-Met Inhibition : Compounds with pyrazole scaffolds have shown promising activity against c-Met, a receptor tyrosine kinase involved in cancer progression. Studies have reported IC50 values in the low micromolar range for related compounds .
- FGFR1 Activity : The compound has been evaluated for its ability to inhibit fibroblast growth factor receptor 1 (FGFR1). In particular, modifications in the pyrazole structure have been linked to enhanced FGFR1 inhibition .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the pyrazole and pyridine rings affect biological activity. Key findings include:
- Methyl Substituents : The introduction of methyl groups at specific positions on the pyrazole ring can enhance binding affinity and selectivity towards target kinases .
- Boron Moiety Influence : The dioxaborolane group is believed to play a critical role in stabilizing interactions with target proteins, potentially increasing the compound's efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of MPS1 Kinase : A study demonstrated that compounds with similar scaffolds effectively inhibited MPS1 kinase activity, showcasing dose-dependent effects in cell lines . This suggests that our compound may exhibit similar properties.
- Antiproliferative Effects : In vitro assays have shown that related pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, an IC50 value of 0.025 μM was reported for a closely related structure against MPS1 .
- Fluorinated Derivatives : The introduction of fluorine atoms into the structure has been shown to enhance metabolic stability and potency against specific kinases .
Data Tables
| Compound | Target Kinase | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | c-Met | 0.5 | High selectivity |
| Compound B | FGFR1 | 0.3 | Enhanced binding due to methyl substitution |
| Compound C | MPS1 | 0.025 | Potent inhibitor with favorable pharmacokinetics |
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-Methyl-1H-pyrazol-1-yl)-6-(pinacol boronate)pyridine?
The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a pyridine-bearing halogen (e.g., bromo or chloro) and a boronic ester. For example:
- Step 1: Prepare the pyridine core with a halogen at position 6 (e.g., 6-bromo-2-(3-methylpyrazol-1-yl)pyridine).
- Step 2: React with pinacolborane or a preformed boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane, with a base such as Na₂CO₃ .
- Key validation: Use ¹H/¹³C NMR to confirm substitution patterns and HRMS to verify molecular weight (e.g., HRMS m/z calculated for C₁₈H₂₃BN₃O₂: 332.18; observed: 332.17) .
| Reaction Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) |
| Solvent | THF, dioxane |
| Base | Na₂CO₃, K₂CO₃ |
| Temperature | 80–100°C, reflux |
Q. How is the compound characterized spectroscopically?
- ¹H NMR: Signals for pyridine (δ 8.2–8.5 ppm), pyrazole (δ 6.0–6.5 ppm), and pinacol boronate (δ 1.3 ppm, singlet for CH₃ groups) .
- ¹³C NMR: Peaks for quaternary carbons in the pyridine ring (~150 ppm) and boronate B-O bonds (~85 ppm) .
- FT-IR: B-O stretching at ~1350 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .
Q. What is the role of the pinacol boronate group in this compound?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling for biaryl synthesis. Its stability under anhydrous conditions and compatibility with Pd catalysts make it ideal for forming C-C bonds .
Advanced Research Questions
Q. How can low coupling efficiency in Suzuki-Miyaura reactions involving this compound be resolved?
Low yields may arise from steric hindrance (due to the pyrazole group) or boronate hydrolysis . Mitigation strategies:
- Use bulky ligands (e.g., SPhos) to stabilize the Pd catalyst .
- Optimize solvent/base systems (e.g., Cs₂CO₃ in DMF for moisture-sensitive conditions) .
- Pre-purify the boronate via column chromatography to remove hydrolyzed byproducts .
| Parameter | Optimized Condition |
|---|---|
| Ligand | SPhos (5 mol%) |
| Solvent | Anhydrous DMF |
| Base | Cs₂CO₃ |
Q. How to address discrepancies in NMR data post-synthesis?
Discrepancies (e.g., split peaks in ¹H NMR) may indicate rotameric equilibria due to restricted rotation of the pyrazole group. Solutions:
- Record NMR at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce split signals .
- Use NOESY to confirm spatial proximity of pyrazole and pyridine protons .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Use slow evaporation in a solvent mixture (e.g., CHCl₃/hexane) to grow single crystals .
- Refine structures with SHELXL (for small molecules) or OLEX2 (for automated solution and refinement) .
- Key metrics:
Q. How to analyze and isolate byproducts formed during synthesis?
- LC-MS can detect boronate hydrolysis products (e.g., boronic acid at m/z 274.10) .
- Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for purification .
- ¹¹B NMR (δ 28–30 ppm) confirms boronate integrity .
Data Contradictions and Resolution
-
Contradiction: Discrepancies in reported melting points (e.g., 215–217°C in one study vs. decomposition in another).
Resolution: Variations may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior . -
Contradiction: Conflicting coupling yields in different solvents.
Resolution: Solvent polarity affects boronate stability. Pre-dry solvents over molecular sieves for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
